molecular formula C16H18FN3O3 B7351268 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide

カタログ番号 B7351268
分子量: 319.33 g/mol
InChIキー: PIPWTXIIOUEIPP-HUUCEWRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide, also known as Fexinidazole, is a drug that belongs to the class of nitroimidazole compounds. It has been developed as a potential treatment for human African trypanosomiasis, a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.

作用機序

The exact mechanism of action of 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide is not fully understood. However, it is thought to be a prodrug that is activated by the parasite's nitroreductase enzymes. The activated form of the drug then produces toxic free radicals that damage the parasite's DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. In addition, it has been shown to be well-tolerated in human clinical trials, with few adverse effects reported. However, it is important to note that further studies are needed to fully evaluate the safety and efficacy of the drug.

実験室実験の利点と制限

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It has a long half-life, which allows for a single-dose treatment regimen in animal models. In addition, it has been shown to be effective against both the bloodstream and the central nervous system forms of the parasite. However, it is important to note that further studies are needed to fully evaluate the drug's efficacy in different animal models and to determine the optimal dosing regimen.

将来の方向性

There are several potential future directions for research on 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other drugs. Another area of interest is the evaluation of the drug's efficacy in different animal models and in human clinical trials. Finally, there is a need for further studies to fully understand the drug's mechanism of action and to identify potential resistance mechanisms.

合成法

The synthesis of 3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenylamino)acetate. This intermediate is then reacted with (3R,4R)-4-methoxyoxane-3-carboxylic acid to form the corresponding ester, which is subsequently converted to the carboxamide by reaction with 1H-pyrazole-5-carboxamidine.

科学的研究の応用

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of human African trypanosomiasis. In vitro studies have shown that it is effective against both the bloodstream and the central nervous system forms of the parasite. In addition, it has been shown to have a long half-life in humans, making it a potential candidate for a single-dose treatment regimen.

特性

IUPAC Name

3-(4-fluorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-22-15-6-7-23-9-14(15)18-16(21)13-8-12(19-20-13)10-2-4-11(17)5-3-10/h2-5,8,14-15H,6-7,9H2,1H3,(H,18,21)(H,19,20)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWTXIIOUEIPP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。